N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Description
N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a pyrazine-substituted azetidine ring and a methylsulfanyl group. The pyrimidine core is substituted at the 2-position with a methylsulfanyl group, which enhances lipophilicity and may influence binding interactions. The N-methylated azetidine ring linked to a pyrazine moiety introduces conformational constraints and electronic effects that modulate target selectivity .
Properties
IUPAC Name |
N-methyl-2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6S/c1-18(11-3-4-16-13(17-11)20-2)10-8-19(9-10)12-7-14-5-6-15-12/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMWVFBLAYBWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring, a pyrazine moiety, and an azetidine unit. Its molecular formula is with a molecular weight of 343.5 g/mol. The presence of the methylsulfanyl group enhances its lipophilicity and may influence its biological interactions.
Nrf2 Activation
One of the key mechanisms identified for this compound is its ability to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the upregulation of various antioxidant enzymes, thereby providing neuroprotective effects against oxidative damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses. For instance, derivatives of pyrimidine compounds have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
Recent studies have highlighted the potential of this compound in mitigating neurodegeneration. For example, research indicates that compounds similar to this compound can decrease neuronal apoptosis in models of Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival signals .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to understand how variations in the chemical structure affect biological activity. It was found that modifications on the azetidine and pyrazine rings could enhance the compound's potency against specific targets involved in neurodegenerative processes .
Data Table: Biological Activity Overview
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₆H₁₈N₄S
- Molecular Weight : 342.41 g/mol
- CAS Number : 2415553-01-2
The compound features a pyrimidine ring, a pyrazine moiety, and an azetidine structure, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of azetidine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Drug Target Insights demonstrated that azetidine derivatives can target specific signaling pathways involved in cancer proliferation. The study noted a marked reduction in cell viability in cancer cell lines treated with these compounds, suggesting potential for further development of N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine as an anticancer agent .
Antimicrobial Properties
Compounds containing methylsulfanyl groups have shown promising antimicrobial activity. The presence of the pyrazine and pyrimidine rings enhances their interaction with microbial enzymes.
Case Study:
A recent investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that the presence of the azetidine structure significantly increased the compound's potency against resistant strains .
Neurological Applications
Emerging evidence suggests that this compound may influence neurological pathways, potentially aiding in the treatment of neurodegenerative diseases.
Case Study:
In preclinical trials, compounds similar to this compound were evaluated for their neuroprotective effects. The findings indicated a reduction in oxidative stress markers and improved cognitive function in animal models .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Receptor Modulation : It may act as a modulator for various neurotransmitter receptors, providing insights into its potential use for neurological disorders.
- Cell Cycle Interference : By affecting cell cycle regulators, it can induce apoptosis in rapidly dividing cells.
Research Focus
Ongoing research is directed towards:
- Structural Optimization : Modifying the molecular structure to enhance efficacy and reduce toxicity.
- Clinical Trials : Conducting human trials to establish safety and effectiveness for targeted diseases.
Potential Collaborations
Collaboration between academic institutions and pharmaceutical companies could expedite the development process, allowing for comprehensive testing and validation of therapeutic claims.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Pyrazine Substitutions
N-(Pyrazin-2-yl)pyrimidin-4-amine (Compound 15)
- Structure : Lacks the azetidine and methylsulfanyl groups.
- Activity : Exhibited 75-fold lower potency compared to its parent compound due to reduced steric compatibility with target binding pockets .
- Key Difference : The absence of the azetidine ring in Compound 15 results in greater conformational flexibility but weaker target engagement.
(S)-6-Chloro-5-phenyl-2-(pyrazin-2-yl)-N-(1,1,1-trifluoropropan-2-yl)pyrimidin-4-amine (4.19)
- Structure : Contains a trifluoropropylamine substituent instead of azetidine.
- Synthesis : Prepared via nucleophilic substitution of 4,6-dichloro-5-phenyl-2-(pyrazin-2-yl)pyrimidine with (S)-1,1,1-trifluoropropan-2-amine, yielding a 10% isolated product .
- Key Difference : The trifluoropropyl group enhances metabolic stability but reduces solubility compared to the azetidine moiety in the target compound.
Pyrimidine Derivatives with Heterocyclic Modifications
N-(3-Methylphenyl)pyrimidin-2-amine (Compound I)
- Structure : Simplified pyrimidine with a phenyl substituent.
- Properties : Studied for fluorescence properties; lacks the azetidine and sulfur-containing groups, resulting in lower target specificity .
Thiophene-Containing Pyrimidines (Compounds 1–3 in )
- Examples: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) 2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2)
- Activity : Thiophene substituents improve π-π stacking interactions in hydrophobic pockets, enhancing potency against kinases .
- Key Difference : The methylsulfanyl group in the target compound provides similar hydrophobic benefits but with reduced steric bulk compared to thiophene.
Data Table: Structural and Activity Comparison
Key Research Findings
- Steric Effects : The azetidine-pyrazine group in the target compound mitigates steric clashes observed in simpler pyrazine derivatives (e.g., Compound 15), enhancing target engagement .
- Conformational Rigidity : The azetidine ring imposes torsional constraints that favor bioactive conformations, unlike flexible tetrahydro-2H-pyran derivatives .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and azetidine precursors. For example, a pyrazine-substituted azetidine intermediate can be prepared via nucleophilic substitution or coupling reactions, followed by introduction of the methylsulfanyl group using methyl disulfide or similar reagents . Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and thin-layer chromatography (TLC) to monitor reaction progress . For azetidine ring formation, cyclization reactions under basic conditions (e.g., cesium carbonate in DMF) are common, with yields optimized by controlling temperature (35–60°C) and reaction time (24–48 hours) .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying substituent positions, particularly distinguishing pyrimidine C4-amine and pyrazine N-bonding patterns. Aromatic protons in pyrazine (δ 8.5–9.0 ppm) and pyrimidine (δ 6.5–7.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) with precision (±0.001 Da) .
- X-ray Crystallography: For crystalline derivatives, SHELXL refinement (via programs like APEX2) provides absolute configuration and torsion angles, critical for resolving stereochemistry .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities in synthesized batches. To resolve these:
- Purity Validation: Use HPLC (>95% purity) and elemental analysis to exclude confounding factors .
- Dose-Response Curves: Perform triplicate experiments across logarithmic concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 consistency .
- Target Specificity Assays: Compare activity against structurally related compounds (e.g., pyrimidine derivatives lacking the methylsulfanyl group) to isolate pharmacophore contributions .
Advanced: What strategies optimize the reaction yield for introducing the pyrazine moiety into the azetidine ring?
Answer:
Key factors include:
- Catalyst Selection: Copper(I) bromide (0.5–1 mol%) enhances coupling efficiency between azetidine and pyrazine precursors, reducing side-product formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO or DMF) improve solubility of aromatic intermediates, while controlled water content minimizes hydrolysis .
- Temperature Gradients: Stepwise heating (e.g., 35°C → 80°C) balances reaction kinetics and thermodynamic control, achieving yields >80% in multi-step sequences .
Advanced: How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsion Angles: Dihedral angles between pyrimidine and pyrazine rings (e.g., 6.4°–12.8°), indicating planarity or distortion .
- Hydrogen Bonding: Intramolecular N–H···N bonds stabilize the azetidine-pyrazine linkage, while intermolecular C–H···π interactions influence crystal packing .
- Absolute Configuration: Flack parameter analysis (e.g., 0.05(8) in chiral derivatives) confirms R/S assignments . Refinement using SHELXL (R1 < 0.05) ensures high precision .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Docking Simulations: Software like AutoDock Vina models interactions with enzymes (e.g., kinase ATP-binding pockets), prioritizing substituent modifications for enhanced affinity .
- Molecular Dynamics (MD): Simulations (50–100 ns) assess stability of ligand-receptor complexes, with RMSD (<2 Å) indicating favorable binding .
- QSAR Modeling: Correlates methylsulfanyl group electronegativity with inhibitory activity (e.g., pIC50 values) using Hammett constants or DFT-calculated charges .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., methylamine derivatives) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
